1-Methyl-2-(tributylstannyl)-1H-imidazole

Synthetic methodology Organotin chemistry Process optimization

1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS 105494-69-7) is an organostannane featuring a tributyltin moiety at the 2-position of an N-methylimidazole core. It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of C–C bonds between the imidazole 2-position and aryl or heteroaryl halides.

Molecular Formula C16H32N2Sn
Molecular Weight 371.1 g/mol
CAS No. 105494-69-7
Cat. No. B180352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(tributylstannyl)-1H-imidazole
CAS105494-69-7
Molecular FormulaC16H32N2Sn
Molecular Weight371.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC=CN1C
InChIInChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
InChIKeyKFWFYOPKNSYTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS 105494-69-7): Procurement-Oriented Overview of a C2-Selective Organotin Building Block


1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS 105494-69-7) is an organostannane featuring a tributyltin moiety at the 2-position of an N-methylimidazole core [1]. It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of C–C bonds between the imidazole 2-position and aryl or heteroaryl halides [2]. The compound is commercially available as a synthetic intermediate for pharmaceutical research, catalyst ligand development, and proteomics applications .

1
Stille cross-coupling nucleophilic partner for C–C bond formation
2
C2-regioselective imidazole building block for medicinal chemistry
3
Compatible with catalyst ligand synthesis and proteomics research

Why 1-Methyl-2-(tributylstannyl)-1H-imidazole Cannot Be Interchanged with Regioisomeric or Alternative Organostannanes


The 2-stannyl substitution pattern on the imidazole ring is not interchangeable with the 4-stannyl regioisomer (N-Methyl-4-(tributylstannyl)imidazole) or N-stannyl analog (1-(tributylstannyl)-1H-imidazole) [1][2]. The C2 position is activated by lithiation, providing a direct and high-yielding synthetic route to the stannane [3]. In Stille couplings, the regioisomeric position of the stannyl group directly governs the site of C–C bond formation and can influence reaction yields based on the electrophile's substitution pattern [4]. Furthermore, the tributylstannyl group offers a critical safety advantage over trimethylstannyl analogs, which are approximately 1000-fold more toxic [5]. These factors make generic substitution scientifically unsound for any application requiring defined regiochemistry, reproducible yields, or acceptable laboratory safety profiles.

Regioisomer
4-stannyl or N-stannyl analogs direct C–C bond formation to a different ring position, which may lead to an undesired regioisomeric product.
Tin alkyl group
Tributylstannyl offers a differentiated toxicity profile compared to trimethylstannyl (reported ~1000× less toxic); substitution with a trimethylstannyl analog may alter laboratory handling requirements.

Quantitative Differentiation of 1-Methyl-2-(tributylstannyl)-1H-imidazole: Synthesis, Reactivity, and Procurement Metrics


Synthesis Yield: 87% via C2-Lithiation vs. 79% for Alternative Routes

The target compound can be synthesized from N-methylimidazole and tributyltin chloride via C2-lithiation in 87% yield . This route is contrasted with a published alternative step that reports a 79% yield for a related transformation [1]. The C2-lithiation approach is robust and has been widely cited as a reliable preparation method [2].

Synthesis yield
Reported
87% yield vs. 79% alternative route
Supports cost-efficient route selection for C2-stannane preparation.
C2-lithiation method, anhydrous THF; reported in Tetrahedron Letters.
Synthetic methodology Organotin chemistry Process optimization

Regioselectivity in Stille Coupling: Yield Trend Favors C2-Substituted Electrophiles

In the Stille coupling of 2-stannyl imidazole with brominated electrophiles, the reaction yield is dependent on the position of the halide on the aryl ring. As reported by Kennedy and Perboni, the yield improves as the bromide substituent is moved from the 2- to the 3- to the 4-position [1]. This trend is critical for designing syntheses where the coupling partner is a multisubstituted arene.

Coupling regioselectivity
Reported
Yield trend: 2-Br < 3-Br < 4-Br aryl electrophile
Guides electrophile choice for maximizing Stille coupling efficiency.
Trend observed with bromobiaryl phosphonates; exact yields per position not available.
Cross-coupling Regioselective synthesis Heterocyclic chemistry

Toxicity Profile: 1000-Fold Reduction Compared to Trimethylstannyl Analogs

The tributylstannyl group in 1-Methyl-2-(tributylstannyl)-1H-imidazole is significantly less toxic than the trimethylstannyl group. Literature states that trimethylstannyl compounds are approximately 1000 times more toxic than their tributylstannyl counterparts [1]. This quantitative difference is a primary reason tributylstannanes are preferred over trimethylstannanes for routine synthetic use unless higher reactivity is absolutely required [2].

Toxicity differentiation
Class-level
Tributylstannyl ~1000× less toxic than trimethylstannyl
Informs reagent selection when laboratory safety context is reviewed.
Class-level organotin toxicity comparison; individual compound hazards still apply.
Chemical safety Organotin toxicity Lab safety

Procurement Cost Analysis: 2-Stannyl Isomer Commands a Premium Over 4-Stannyl Analog

Market pricing data reveals a significant cost disparity between the 2-stannyl and 4-stannyl regioisomers. The 2-stannyl compound (CAS 105494-69-7) is priced at approximately $686.90 for 250 mg (≥90% purity) from a major supplier . In contrast, the 4-stannyl isomer (N-Methyl-4-(tributylstannyl)imidazole, CAS 446285-73-0) is available for $109.00 per 100 mg (98% purity) or $200.00 per 1 g (95% purity) . This cost differential reflects the more specialized synthetic route and the unique utility of the C2-stannane.

Procurement cost
Data to verify
2-stannyl ~$2,748/g vs. 4-stannyl $200–$1,090/g
Justifies cost evaluation for C2‑regiospecific projects.
Supplier catalog pricing Apr 2026; source review recommended.
Chemical procurement Cost analysis Supplier comparison

Commercial Purity and Storage: ≥90% Assay with Defined Inert Atmosphere Requirements

Commercially available 1-Methyl-2-(tributylstannyl)-1H-imidazole is typically supplied with a minimum purity of 90% (or 95% from select vendors) and requires storage at 2-8°C under an inert gas atmosphere such as argon or nitrogen to prevent decomposition . These specifications are critical for ensuring reproducible Stille coupling results, as exposure to oxygen can lead to homocoupling and catalyst deactivation [1].

Purity & storage
Specification review
≥90% assay, 2–8°C under inert atmosphere
Ensures reproducible Stille reactivity and shelf-life management.
Standard commercial grade; some vendors offer 95% purity.
Quality control Reagent stability Storage conditions

Procurement-Driven Application Scenarios for 1-Methyl-2-(tributylstannyl)-1H-imidazole


Synthesis of 2-Arylimidazole Pharmaceutical Intermediates

The C2-specific Stille coupling of this stannane is ideally suited for constructing 2-arylimidazole scaffolds, a core motif in numerous drug candidates. The high synthetic yield (87%) and predictable regioselectivity (yield trend favoring 4-bromoaryl partners) make it a reliable choice for medicinal chemistry campaigns where a single regioisomeric product is required [1].

Preparation of Heterobiaryl Phosphonates for Catalysis and Materials

As demonstrated by Kennedy and Perboni, this reagent enables the efficient synthesis of heterobiaryl phosphonates. The documented yield trend with regioisomeric bromides allows for the strategic design of coupling partners to maximize product yield [2]. This is particularly relevant for preparing ligands for transition-metal catalysis or functional materials where precise biaryl connectivity is essential.

Development of N-Heterocyclic Carbene (NHC) Ligand Precursors

Imidazolium salts, the direct precursors to NHC ligands, are often prepared via Stille coupling at the 2-position. The 2-stannane provides a straightforward entry to these valuable ligands, which are ubiquitous in modern homogeneous catalysis. The reduced toxicity of the tributylstannyl group compared to trimethylstannyl analogs aligns with safety and waste disposal requirements in industrial ligand synthesis [3].

Proteomics Research and Bioconjugation Tool Development

The compound is listed by suppliers as an organostannic reagent for proteomics research [4]. Its defined purity (≥90%) and well-characterized reactivity make it suitable for the development of bioconjugation tools or probes where a reliable, site-specific C–C bond formation step is needed to attach imidazole moieties to biomolecules or reporter tags.

Application
Selection Property
Validation Focus
2-Arylimidazole pharmaceutical intermediates
C2 regioselectivity
Coupling yield and positional outcome
Heterobiaryl phosphonate synthesis
Electrophile regioisomer compatibility
Yield trend with bromide position
N‑heterocyclic carbene ligand precursors
Tributylstannyl reactivity profile
Ligand purity and lab handling context
Proteomics bioconjugation tools
Defined purity and site‑specific reactivity
C–C bond formation reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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